molecular formula C19H21FN2O3S2 B2699606 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034300-28-0

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2699606
CAS RN: 2034300-28-0
M. Wt: 408.51
InChI Key: MEIMIZBFPKTVSK-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S2 and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications

Selective Discrimination of Thiophenols

A study highlighted the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, leveraging the intramolecular charge transfer pathways, showcased high sensitivity and selectivity, making it a potential candidate for thiophenol detection in environmental and biological samples (Wang et al., 2012).

Antimycobacterial Activity

Another research effort synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial potency. This suggests potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).

Anticancer Agents

A study on aminothiazole-paeonol derivatives synthesized and characterized for anticancer activity revealed significant inhibitory effects on various cancer cell lines. Specifically, compounds demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating promising avenues for gastrointestinal cancer treatment (Tsai et al., 2016).

Alzheimer’s Disease Therapeutics

Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides yielded new compounds with potential therapeutic applications for Alzheimer’s disease. These compounds exhibited inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s therapy, with one showing competitive inhibition and forming an irreversible enzyme inhibitor complex (Abbasi et al., 2018).

Nonlinear Optical Properties

A series of thienyl-substituted pyridinium salts were synthesized and evaluated for their second-order nonlinear optical (NLO) properties. These compounds, particularly those forming noncentrosymmetric structures, exhibited significant second harmonic generation efficiencies, pointing towards applications in optical technologies (Li et al., 2012).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S2/c1-22(2)17(15-12-26-19-7-5-4-6-14(15)19)11-21-27(23,24)13-8-9-18(25-3)16(20)10-13/h4-10,12,17,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMIZBFPKTVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

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